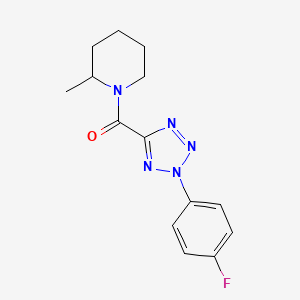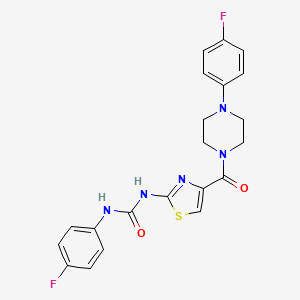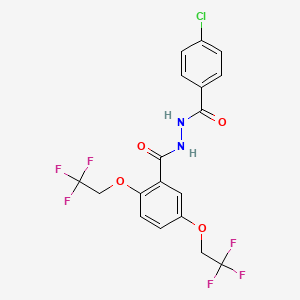
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various hematological malignancies.
Mecanismo De Acción
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This induces apoptosis in cancer cells that are dependent on BCL-2 for survival. This compound has a high selectivity for BCL-2 over other anti-apoptotic proteins, such as B-cell lymphoma-extra large (BCL-XL) and myeloid cell leukemia-1 (MCL-1).
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival, while sparing normal cells. This selectivity is due to the high expression of BCL-2 in cancer cells compared to normal cells. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and cytarabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its selectivity for BCL-2 over other anti-apoptotic proteins, such as BCL-XL and MCL-1, may limit its usefulness in certain experimental settings. Additionally, this compound has a short half-life in vivo, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for the development of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide and related compounds. These include:
1. Combination therapy: this compound has shown synergistic effects when combined with other anti-cancer agents, such as rituximab and cytarabine. Further studies are needed to identify optimal combination therapies for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to this compound have been identified in CLL and AML. Further studies are needed to identify biomarkers for other types of cancer.
3. Resistance mechanisms: Resistance to this compound has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
4. Development of more potent and selective BCL-2 inhibitors: While this compound is a potent and selective BCL-2 inhibitor, there is still room for improvement in terms of potency and selectivity. The development of more potent and selective BCL-2 inhibitors may lead to improved clinical outcomes for patients with cancer.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets BCL-2 protein, a promising target for cancer therapy. Its potent anti-tumor activity and selectivity for cancer cells make it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. Further studies are needed to optimize its clinical use and develop more potent and selective BCL-2 inhibitors.
Métodos De Síntesis
The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide involves several steps, including the formation of the thiazole ring, the introduction of the oxolane ring, and the attachment of the carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been extensively studied for its potential use in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, this compound has shown potent anti-tumor activity against BCL-2-dependent cancer cells, both in vitro and in vivo. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory CLL and AML.
Propiedades
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-10-9(14-6)11-8(12)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFGDQUTOYUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


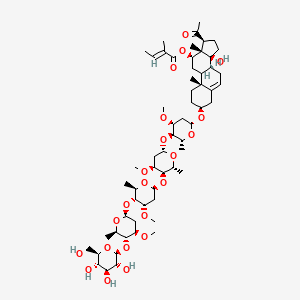
![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640731.png)
methanol](/img/structure/B2640732.png)
![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)
![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)
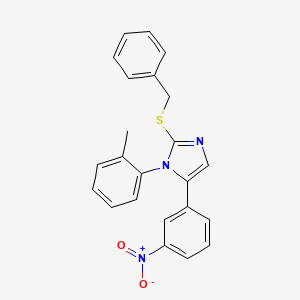
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)
![N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2640741.png)
